molecular formula C21H22ClNOS B374843 3-[(2-chloro-6,11-dihydrodibenzo[b,e]thiepin-11-yl)oxy]quinuclidine

3-[(2-chloro-6,11-dihydrodibenzo[b,e]thiepin-11-yl)oxy]quinuclidine

Cat. No.: B374843
M. Wt: 371.9g/mol
InChI Key: BMQGWQJMFCYXPU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[(2-Chloro-6,11-dihydrobenzocbenzothiepin-11-yl)oxy]-1-azabicyclo[222]octane is a complex organic compound known for its unique chemical structure and properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(2-Chloro-6,11-dihydrobenzocbenzothiepin-11-yl)oxy]-1-azabicyclo[2.2.2]octane typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the benzocbenzothiepin core, followed by chlorination and subsequent attachment of the azabicyclo[2.2.2]octane moiety. The reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of continuous flow reactors, automated systems, and advanced purification techniques to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

3-[(2-Chloro-6,11-dihydrobenzocbenzothiepin-11-yl)oxy]-1-azabicyclo[2.2.2]octane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro group, using reagents like sodium methoxide.

Common Reagents and Conditions

The reactions typically require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may require acidic or basic conditions, while substitution reactions often need aprotic solvents and elevated temperatures .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For instance, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce various substituted derivatives .

Scientific Research Applications

3-[(2-Chloro-6,11-dihydrobenzocbenzothiepin-11-yl)oxy]-1-azabicyclo[2.2.2]octane has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of 3-[(2-Chloro-6,11-dihydrobenzocbenzothiepin-11-yl)oxy]-1-azabicyclo[2.2.2]octane involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest its potential role in modulating cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

  • 2-[(2-Chloro-10,11-dihydrodibenzo[b,f]thiepin-10-yl)amino]ethanol
  • 3-(2-chloro-6,11-dihydrobenzocbenzothiepin-11-yl)propyl-dimethylazanium,chloride

Uniqueness

Compared to similar compounds, 3-[(2-Chloro-6,11-dihydrobenzocbenzothiepin-11-yl)oxy]-1-azabicyclo[2.2.2]octane stands out due to its unique structural features, which confer distinct chemical and biological properties. Its azabicyclo[2.2.2]octane moiety, in particular, contributes to its stability and reactivity, making it a valuable compound for various applications .

Properties

Molecular Formula

C21H22ClNOS

Molecular Weight

371.9g/mol

IUPAC Name

3-[(2-chloro-6,11-dihydrobenzo[c][1]benzothiepin-11-yl)oxy]-1-azabicyclo[2.2.2]octane

InChI

InChI=1S/C21H22ClNOS/c22-16-5-6-20-18(11-16)21(17-4-2-1-3-15(17)13-25-20)24-19-12-23-9-7-14(19)8-10-23/h1-6,11,14,19,21H,7-10,12-13H2

InChI Key

BMQGWQJMFCYXPU-UHFFFAOYSA-N

SMILES

C1CN2CCC1C(C2)OC3C4=CC=CC=C4CSC5=C3C=C(C=C5)Cl

Canonical SMILES

C1CN2CCC1C(C2)OC3C4=CC=CC=C4CSC5=C3C=C(C=C5)Cl

Origin of Product

United States

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